

## Application Notes and Protocols for Ido1-IN-24 in Preclinical Studies

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Compound of Interest		
Compound Name:	Ido1-IN-24	
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#### **Abstract**

This document provides a comprehensive overview of the dosing and administration of the novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, **Ido1-IN-24**, in preclinical research settings. The protocols and data presented herein are intended to guide researchers, scientists, and drug development professionals in designing and executing in vivo studies to evaluate the efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of **Ido1-IN-24**. The information is compiled from a thorough review of available preclinical data. However, searches for preclinical studies specifically on a compound named "**Ido1-IN-24**" did not yield specific results. Therefore, the following sections are based on representative data from preclinical studies of other well-characterized IDO1 inhibitors to provide a foundational framework.

#### Introduction to Ido1-IN-24 and IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] In the tumor microenvironment, upregulation of IDO1 leads to depletion of tryptophan and accumulation of kynurenine, which collectively suppress the antitumor immune response.[1][2] Inhibition of IDO1 is a promising strategy in cancer immunotherapy to reverse this immunosuppressive effect and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.[2]



**Ido1-IN-24** is a novel, potent, and selective small molecule inhibitor of the IDO1 enzyme. Preclinical studies are essential to determine its therapeutic potential, optimal dosing, and administration schedule. This document outlines the standard methodologies and key considerations for such investigations.

## **Quantitative Data Summary**

As no specific data for "**Ido1-IN-24**" is publicly available, the following tables represent typical data from preclinical studies of other IDO1 inhibitors, such as SHR9146 and M4112, to serve as a reference.

**Table 1: Representative Pharmacokinetic Parameters of** 

an Oral IDO1 Inhibitor (SHR9146) in Mice[3]

Parameter	Intravenous (5 mg/kg)	Oral (20 mg/kg)	Oral (40 mg/kg)	Oral (80 mg/kg)
Cmax (μg/mL)	-	8.751	10.987	12.893
Tmax (h)	-	0.79 ± 0.36	0.79 ± 0.36	0.79 ± 0.36
AUC0-t (μg·h/mL)	-	15.606	39.876	69.971
t1/2 (h)	0.713	1.586 ± 0.853	1.586 ± 0.853	1.586 ± 0.853
CL (mL/min/kg)	12	19.8 ± 0.9	19.8 ± 0.9	19.8 ± 0.9
Vd (L/kg)	0.666	3.427 ± 1.617	3.427 ± 1.617	3.427 ± 1.617
Bioavailability (%)	-	57.7	40.2	64.7

## **Table 2: Representative Dosing and Administration in Murine Tumor Models**



Compoun d	Mouse Model	Tumor Type	Dose	Administr ation Route	Dosing Frequenc y	Referenc e
M4112	C57BL/6	MC38 Colon Carcinoma	30, 75, or 200 mg/kg	Oral	Single dose	[3]
M4112	BALB/c	CT26-KSA	100 mg/kg	Oral	Three doses (0, 8, 24h)	[3]
SHR9146	Mice	Not specified	20, 40, or 80 mg/kg	Oral	Single dose	[4]
SHR9146	Mice	Not specified	20 mg/kg	Oral	Twice daily for 7 days	[4]
NTRC 3883-0	C57BL/6	B16F10- mIDO1 Melanoma	100 mg/kg	Oral	Twice daily	[5]
BGB-5777	Immunoco mpetent mice	Orthotopic Glioblasto ma	Not specified	Oral	Not specified	[6]

## **Experimental Protocols**

The following are detailed methodologies for key experiments typically conducted in preclinical studies of IDO1 inhibitors.

## In Vivo Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of **Ido1-IN-24** in a relevant animal model (e.g., mice).

Materials:

Ido1-IN-24



- Vehicle (e.g., 0.5% CMC-Na)
- Male and female mice (e.g., C57BL/6), 6-8 weeks old
- Dosing gavage needles
- Blood collection supplies (e.g., EDTA-coated tubes)
- Centrifuge
- LC-MS/MS system

#### Protocol:

- Fast animals overnight prior to dosing.
- Divide animals into groups for intravenous (IV) and oral (PO) administration.
- For IV administration, dissolve Ido1-IN-24 in a suitable vehicle and administer a single dose (e.g., 5 mg/kg) via the tail vein.
- For PO administration, formulate **Ido1-IN-24** in a vehicle like 0.5% CMC-Na and administer single doses (e.g., 20, 40, 80 mg/kg) by oral gavage.
- Collect blood samples from the retro-orbital sinus or tail vein at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours post-dose).
- Centrifuge blood samples to separate plasma and store at -80°C until analysis.
- Analyze plasma concentrations of Ido1-IN-24 using a validated LC-MS/MS method.
- Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd, and bioavailability)
   using non-compartmental analysis software.

### In Vivo Efficacy Study in Syngeneic Tumor Models

Objective: To evaluate the anti-tumor efficacy of **Ido1-IN-24** as a monotherapy or in combination with other agents in an immunocompetent mouse model.



#### Materials:

- Syngeneic tumor cells expressing IDO1 (e.g., MC38, CT26, B16F10)
- Immunocompetent mice (e.g., C57BL/6 or BALB/c)
- Ido1-IN-24 formulated for oral administration
- Calipers for tumor measurement

#### Protocol:

- Inoculate mice subcutaneously with a specified number of tumor cells (e.g., 0.5 x 10<sup>6</sup> MC38 cells).
- · Monitor tumor growth regularly.
- When tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize mice into treatment and control groups.
- Administer Ido1-IN-24 orally at specified doses and schedules (e.g., 100 mg/kg, twice daily).
   The control group receives the vehicle.
- Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
- Monitor animal body weight and overall health as indicators of toxicity.
- At the end of the study, euthanize the animals and excise tumors for further analysis (e.g., pharmacodynamic studies).

### Pharmacodynamic (PD) Biomarker Analysis

Objective: To assess the in vivo target engagement of **Ido1-IN-24** by measuring the levels of tryptophan and its metabolite, kynurenine.

#### Materials:

Plasma and tumor tissue samples from treated and control animals



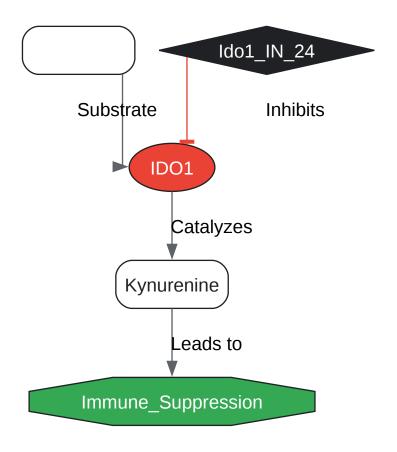
LC-MS/MS system

#### Protocol:

- Collect blood and tumor tissues at specified time points after the final dose of Ido1-IN-24.
- Process blood to obtain plasma.
- Homogenize tumor tissues.
- Extract tryptophan and kynurenine from plasma and tumor homogenates.
- Quantify the concentrations of tryptophan and kynurenine using a validated LC-MS/MS method.
- Calculate the kynurenine/tryptophan (Kyn/Trp) ratio as a measure of IDO1 activity.
- Compare the Kyn/Trp ratios between treated and control groups to determine the extent of IDO1 inhibition.

# Visualizations Signaling Pathway





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Caption: The IDO1 enzymatic pathway and the mechanism of action of **Ido1-IN-24**.

## **Experimental Workflow**



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Caption: Workflow for a typical in vivo efficacy study of an IDO1 inhibitor.

#### Conclusion



While specific preclinical data for a compound designated "Ido1-IN-24" is not publicly available, this document provides a comprehensive guide for the preclinical evaluation of novel IDO1 inhibitors based on established methodologies for this class of compounds. The provided protocols for pharmacokinetic, efficacy, and pharmacodynamic studies, along with the representative data tables and visualizations, offer a robust framework for researchers to design and conduct their investigations into the therapeutic potential of new IDO1 inhibitors. Adherence to these standardized procedures will ensure the generation of high-quality, reproducible data critical for advancing promising candidates toward clinical development.

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